N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a benzamide moiety
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-8-12-20(13-9-16)33(30,31)28-22-7-5-4-6-21(22)24(29)27-25-26-23(15-32-25)19-11-10-17(2)18(3)14-19/h4-15,28H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPEHVLVIGBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Introduction of the Sulfonamide Group: The intermediate thiazole compound is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.
Formation of the Benzamide Moiety: Finally, the compound is treated with 2-aminobenzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.44 g/mol. The structure features a thiazole ring and various aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 348.44 g/mol |
| LogP | 5.48 |
| Polar Surface Area | 33.10 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety can modulate enzyme activities and receptor functions, leading to significant biological effects:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and other essential biomolecules, which is crucial in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit potent anticancer effects. For instance, a study highlighted the effectiveness of thiazole derivatives against human breast cancer cell lines, showing IC50 values in the nanomolar range .
Case Study : A derivative of this compound was tested against ovarian and lung carcinoma cell lines, revealing a remarkable selectivity profile and significant cytotoxicity compared to standard chemotherapeutics.
Antimicrobial Effects
The compound's antimicrobial properties were evaluated against several pathogens. In vitro assays showed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole and sulfonamide moieties significantly affect the biological activity of the compound. Substituents such as methyl and methoxy groups enhance potency by increasing lipophilicity and improving binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
